molecular formula C10H20N2O B1340232 trans-2-Morpholinocyclohexanamine CAS No. 291776-02-8

trans-2-Morpholinocyclohexanamine

Cat. No.: B1340232
CAS No.: 291776-02-8
M. Wt: 184.28 g/mol
InChI Key: ZRAFIVNWDABKOL-NXEZZACHSA-N
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Description

trans-2-Morpholinocyclohexanamine is a chemical hybrid incorporating both a morpholine and a cyclohexylamine moiety, making it a compound of significant interest in medicinal and coordination chemistry. The morpholine ring is a well-known pharmacophore frequently utilized in the development of active pharmaceutical ingredients due to its influence on solubility and metabolic stability . The cyclohexylamine component is a common structural feature in bioactive molecules and has been extensively studied in various therapeutic contexts, including in compounds with antipsychotic activity and as a ligand in cytotoxic platinum complexes that interfere with cell cycle progression . This combination suggests potential for applications in drug discovery, particularly in the synthesis of novel molecules targeting the central nervous system or as a precursor for anticancer agents. Furthermore, the amine functionalities present in its structure allow it to act as a versatile ligand for various transition metal ions (such as Pd, Cu, Ni, and Co), facilitating the synthesis of coordination complexes with potential catalytic or biological activity . Researchers can leverage this compound to explore new chemical spaces in the development of small-molecule therapeutics or functional materials. This product is intended for research and further chemical synthesis purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFIVNWDABKOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Trans 2 Morpholinocyclohexanamine

Established Synthetic Pathways for trans-2-Morpholinocyclohexanamine

The synthesis of this compound is typically achieved through well-established multi-step sequences starting from readily available materials like cyclohexene (B86901) oxide or trans-2-aminocyclohexanol. These pathways are designed to control the trans stereochemistry of the two substituents on the cyclohexane (B81311) ring.

Cyclohexene Oxide Ring-Opening Approaches

A primary and highly effective strategy for creating the trans-1,2-amino alcohol core structure involves the nucleophilic ring-opening of epoxides. nih.govresearchgate.net The reaction of cyclohexene oxide with morpholine (B109124) directly yields trans-2-morpholinocyclohexanol. This reaction is a classic example of an SN2-type attack, where the nucleophile (morpholine) attacks one of the epoxide carbons, leading to the inversion of configuration at that center and resulting in a trans arrangement of the morpholino and hydroxyl groups.

The reaction is often catalyzed by Lewis acids or proceeds under neat conditions at elevated temperatures. researchgate.netrsc.org The choice of catalyst and reaction conditions can be optimized to improve yield and reaction time. nih.govresearchgate.net This amino alcohol is a key intermediate that can be further functionalized to introduce the primary amine group.

Table 1: Ring-Opening of Cyclohexene Oxide with Various Amines

NucleophileCatalyst/ConditionsProductReference
MorpholineNeat, Refluxtrans-2-Morpholinocyclohexanol arkat-usa.org
Pyrrolidine (B122466)Neat, Refluxtrans-2-(1-Pyrrolidinyl)cyclohexanol arkat-usa.org
Various AminesLewis Acidstrans-β-Aminoalcohols researchgate.net
Aniline DerivativesCobalt Complexestrans-2-(Arylamino)cyclohexanols researchgate.net

This table presents examples of amine nucleophiles used in the ring-opening of cyclohexene oxide to produce trans-amino alcohols, the foundational step for synthesizing compounds like this compound.

Mesylate Activation and Amine Displacement Strategies

Following the creation of a trans-amino alcohol, a common method to introduce the second amine functionality is through activation of the hydroxyl group followed by nucleophilic displacement. arkat-usa.org For instance, trans-2-morpholinocyclohexanol can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to form the corresponding mesylate. The mesylate group is an excellent leaving group, facilitating a subsequent SN2 reaction.

Aziridine (B145994) Intermediate Routes

The synthesis of 1,2-diamines can also proceed through a three-membered heterocyclic intermediate, the aziridine ring. nih.govwikipedia.org This route offers another robust method for controlling stereochemistry. Starting from a trans-amino alcohol like trans-2-(benzylamino)cyclohexanol, the hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate). arkat-usa.orgmdpi.com The neighboring amine can then displace the leaving group in an intramolecular SN2 reaction to form a strained, fused aziridinium (B1262131) ion intermediate.

This highly reactive intermediate is then subjected to ring-opening by an external nucleophile. arkat-usa.orgorganic-chemistry.org The addition of morpholine will attack one of the aziridinium ring carbons, again in an SN2 fashion, leading to the formation of the trans-diamine product. This sequential opening of an epoxide and then an aziridinium ion provides a reliable pathway to access various trans-1,2-diaminocyclohexane derivatives. arkat-usa.org

Chemoenzymatic Synthetic Approaches to Optically Active Derivatives

Producing enantiomerically pure derivatives of this compound often involves chemoenzymatic methods, which leverage the high stereoselectivity of enzymes to resolve racemic mixtures or create chiral building blocks. nih.gov A common strategy is the enzymatic resolution of a key intermediate, such as racemic trans-2-aminocyclohexanol or its acylated derivative. mdpi.comgoogle.com

Lipases are frequently used for the kinetic resolution of racemic amino alcohols via enantioselective acylation or hydrolysis. mdpi.com For example, a lipase (B570770) can selectively acylate one enantiomer of (±)-trans-2-aminocyclohexanol, allowing for the separation of the slower-reacting enantiomeric alcohol from the newly formed ester. nih.gov These separated, optically active precursors can then be carried forward through the chemical synthesis steps described previously (e.g., mesylation and displacement) to yield the desired enantiomer of this compound. Another approach is the resolution of racemic trans-2-aminocyclohexanol through the formation of diastereomeric salts using a chiral acid, such as (R)- or (S)-mandelic acid or 2-methoxyphenylacetic acid, followed by fractional crystallization. google.comnih.gov

Stereoselective and Stereoconvergent Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues is dominated by stereoselective reactions that ensure the desired trans configuration. As discussed, the ring-opening of cyclohexene oxide with an amine is an anti-addition, which stereoselectively yields the trans product. researchgate.netarkat-usa.org Similarly, the SN2 displacement of a leaving group on the cyclohexane ring by an amine nucleophile proceeds with inversion of configuration, allowing for the predictable formation of the trans isomer from a trans precursor. arkat-usa.org

Stereoconvergent synthesis, where a mixture of stereoisomers is converted into a single desired stereoisomer, can also be applied. For example, strategies involving dynamic kinetic resolution could potentially be used, combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. The synthesis of related trans-1,2-diaminocyclohexane derivatives, which are crucial as chiral ligands and scaffolds in asymmetric synthesis, has been extensively reviewed and relies heavily on these stereocontrolled methods. nih.gov

Derivatization Strategies for this compound Analogues

The presence of two distinct amine groups—a primary aliphatic amine and a tertiary morpholine amine—allows for a wide range of derivatization strategies to produce analogues of this compound. The primary amine is the more reactive site for many common transformations.

N-Acylation and N-Sulfonylation: The primary amine can be readily acylated with acyl chlorides or anhydrides or sulfonated with sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to introduce a variety of functional groups. nih.gov

N-Alkylation: Reductive amination with aldehydes or ketones can introduce alkyl groups at the primary amine position.

Heterocycle Formation: The diamine structure can be used to construct new heterocyclic rings. For instance, reaction with appropriate reagents can lead to the formation of lactams or other complex ring systems, as demonstrated in the synthesis of analogues of kappa-opiate agonists where a related trans-diaminocyclohexane was used to form a pyrrolidin-2-one ring. nih.gov

Quaternization: The tertiary nitrogen of the morpholine ring can be alkylated with an alkyl halide to form a quaternary ammonium (B1175870) salt, introducing a permanent positive charge and modifying the molecule's properties.

These derivatization reactions are essential for creating libraries of compounds for various research applications and for attaching analytical handles like fluorophores for detection purposes. nih.govmdpi-res.com

Acylation Reactions

The presence of two distinct amine functionalities in this compound—a primary amine and a tertiary amine (within the morpholine ring)—presents opportunities for selective chemical modifications. The primary amine is the more reactive site for acylation reactions.

Acylation of similar trans-1,2-diaminocyclohexane systems has been studied, and these studies can provide insights into the expected reactivity of this compound. The selective acylation of primary amines in the presence of other functionalities is a well-established transformation in organic synthesis. researchgate.netresearchgate.net Reagents such as acyl chlorides or acid anhydrides are commonly employed for this purpose.

In the context of related trans-2-substituted cyclohexanols, the diastereoselectivity of acylation reactions has been shown to be influenced by the presence of additives like pyridine. researchgate.net While the primary amine of this compound is not a chiral center, the stereochemistry of the cyclohexane ring can influence the approach of the acylating agent, and the use of chiral acylating agents could lead to the formation of diastereomeric products. The relative reactivity of the primary amine is significantly higher than any potential N-acylation of the morpholine nitrogen under standard conditions, ensuring high chemoselectivity.

Table 1: Representative Acylation Reactions on Primary Amines

Acylating AgentSolventBase (optional)Expected Product
Acetyl ChlorideDichloromethaneTriethylamineN-(trans-2-Morpholinocyclohexyl)acetamide
Benzoyl ChlorideTetrahydrofuranPyridineN-(trans-2-Morpholinocyclohexyl)benzamide
Acetic AnhydrideDichloromethaneNoneN-(trans-2-Morpholinocyclohexyl)acetamide

This table presents hypothetical acylation reactions of this compound based on general principles of amine acylation.

Functional Group Interconversions

The functional groups of this compound, namely the primary amine and the morpholine ring, can undergo various interconversions to generate a range of derivatives. These transformations are fundamental in synthetic organic chemistry for creating new molecules with altered properties and functionalities. solubilityofthings.comyoutube.comorganic-chemistry.org

The primary amino group is a versatile handle for numerous transformations. For instance, it can be converted into other nitrogen-containing functional groups such as amides (as discussed in the acylation section), sulfonamides, carbamates, and ureas. Reductive amination with aldehydes or ketones can introduce further substitution on the nitrogen atom. Diazotization of the primary amine could lead to the formation of an azide, which is a versatile intermediate for the introduction of other functionalities through click chemistry or reduction back to an amine.

The morpholine ring is generally stable under many reaction conditions. However, the nitrogen atom can be quaternized to form a quaternary ammonium salt. Ring-opening of the morpholine moiety would require harsh conditions and is generally not a facile transformation.

Table 2: Potential Functional Group Interconversions of this compound

Starting GroupReagent(s)Resulting Functional Group
Primary AmineSulfonyl chloride, BaseSulfonamide
Primary AmineIsocyanateUrea
Primary AmineChloroformate, BaseCarbamate
Primary AmineAldehyde/Ketone, Reducing AgentSecondary Amine
Morpholine NitrogenAlkyl halideQuaternary Ammonium Salt

This table outlines potential functional group interconversions based on the known reactivity of primary amines and cyclic tertiary amines.

Novel Synthetic Methodologies for this compound Core Structure Elaboration

The trans-1,2-diaminocyclohexane scaffold, of which this compound is a derivative, is a privileged structure in organic synthesis, particularly in the design of chiral ligands and catalysts. researchgate.net The elaboration of this core structure can lead to the synthesis of complex molecules with interesting biological or material properties.

One significant area of elaboration is the synthesis of bicyclic compounds. nih.govclockss.orggoogle.comgla.ac.ukwikipedia.org The two nitrogen atoms of the diamine can be used as anchor points to construct a second ring system. For example, reaction with a dicarbonyl compound or a dielectrophile could lead to the formation of a fused or bridged heterocyclic system. The synthesis of bicyclic structures is of great interest in medicinal chemistry as it can lead to conformationally constrained molecules with enhanced binding affinity and selectivity for biological targets.

Furthermore, the this compound core can serve as a template for the synthesis of ligands for metal complexes. researchgate.net The nitrogen atoms of the primary amine and the morpholine can act as donor atoms for metal coordination. The synthesis of platinum(II) complexes with 1,2-diaminocyclohexane derivatives, for instance, has been explored for their potential as anti-tumor agents. google.com The specific steric and electronic properties imparted by the morpholine substituent could influence the stability and reactivity of such metal complexes.

Table 3: Examples of Core Structure Elaboration Based on 1,2-Diaminocyclohexane Analogs

Reactant(s)Reaction TypeResulting Structure/ApplicationReference
Dicarbonyl compoundsCondensation/CyclizationFused bicyclic heterocycles clockss.org
DielectrophilesAnnulationBridged bicyclic compounds gla.ac.uk
Metal precursors (e.g., K2PtCl4)Coordination ChemistryMetal-ligand complexes google.com
IsothiocyanatesAdditionThiourea derivatives for organocatalysis researchgate.net

This table provides examples of synthetic elaborations based on the reactivity of the closely related trans-1,2-diaminocyclohexane scaffold.

Stereochemical Considerations in Trans 2 Morpholinocyclohexanamine Research

Enantiomeric Purity and Control in Synthesis

The synthesis of enantiomerically pure trans-2-Morpholinocyclohexanamine is a significant challenge in stereochemistry. Enantiomers, being non-superimposable mirror images, often exhibit different biological activities. nih.gov Therefore, methods to obtain a single enantiomer are of high importance.

Chiral Resolution

A prevalent method for separating enantiomers is chiral resolution. wikipedia.org This process involves reacting a racemic mixture (an equal mixture of both enantiomers) with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties and can be separated by techniques like crystallization. wikipedia.org

For amines like this compound, acidic resolving agents such as tartaric acid are commonly used. wikipedia.org The process involves the formation of diastereomeric salts. For instance, reacting a racemic mixture of this compound with a single enantiomer of tartaric acid would yield two diastereomeric salts: (R,R)-trans-2-Morpholinocyclohexanamine-(+)-tartrate and (S,S)-trans-2-Morpholinocyclohexanamine-(+)-tartrate. Due to their different solubilities, these salts can be separated by fractional crystallization. wikipedia.org Once separated, the resolving agent can be removed to yield the pure enantiomers. wikipedia.org

A study on the resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine as a resolving agent demonstrated that the molar ratio of the reactants is crucial for achieving high enantiomeric excess. nih.gov This principle can be applied to the resolution of this compound.

Resolving Agent
wikipedia.orgnih.gov

Diastereoselective Synthesis and Separation

Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. In the case of this compound, the "trans" designation already specifies the relative configuration of the morpholino and amino groups on the cyclohexane (B81311) ring. However, the synthesis of substituted derivatives can introduce additional chiral centers, leading to the formation of diastereomers.

Control in Synthesis

Diastereoselective synthesis aims to preferentially form one diastereomer over others. This can be achieved by using chiral auxiliaries, catalysts, or by controlling the reaction conditions. For example, the synthesis of trans-2,5-disubstituted morpholine (B109124) derivatives has been achieved with high enantio- and diastereoselectivity starting from enantiopure epoxides and amino alcohols. nih.gov A similar strategy could be adapted for the synthesis of specific diastereomers of this compound derivatives.

Separation Techniques

When a synthesis yields a mixture of diastereomers, their separation is necessary. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation by conventional methods like:

Fractional Crystallization: This method relies on the different solubilities of the diastereomers. nih.gov

Chromatography: Techniques like column chromatography and high-performance liquid chromatography (HPLC) are effective for separating diastereomers based on their different affinities for the stationary phase. nih.gov For instance, HPLC on silica (B1680970) gel has been successfully used to separate diastereomeric esters. nih.gov

A study on the synthesis of highly functionalized cyclohexanones reported the formation of products with complete diastereoselectivity in many cases, which was confirmed by single-crystal X-ray analysis. beilstein-journals.org This highlights the possibility of achieving high diastereoselectivity in cyclic systems.

Method
nih.govnih.govnih.govnih.govnih.govnih.gov

Impact of Stereochemistry on Biological Activity

The three-dimensional structure of a molecule is paramount in determining its biological activity. nih.gov Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics and pharmacokinetics. nih.gov

The interaction between a drug molecule and its biological target, such as a receptor or an enzyme, is highly specific and often likened to a lock and key mechanism. The specific stereochemistry of the molecule is the "key" that must fit the "lock" of the biological target.

For instance, research on 3-Br-acivicin isomers demonstrated that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological effect. nih.govresearchgate.net This underscores the critical role of stereochemistry in determining the efficacy of a compound. While the specific biological activity of this compound is outside the scope of this article, the principles of stereospecificity in drug action are broadly applicable. nih.gov

Stereoisomer Type
nih.govnih.govresearchgate.netnih.gov

Conformational Analysis of the Cyclohexane Ring in this compound

The cyclohexane ring is not a flat hexagon but exists in various non-planar conformations to minimize ring strain. masterorganicchemistry.com The most stable and prevalent conformation is the "chair" conformation. sparknotes.comlibretexts.org

Chair Conformation

In the chair conformation, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. sparknotes.comlibretexts.org The substituents on a cyclohexane ring can occupy two types of positions:

Axial (a): Bonds that are parallel to the principal axis of the ring. sparknotes.com

Equatorial (e): Bonds that point out from the equator of the ring. sparknotes.com

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," where one chair conformation interconverts to another. libretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org

Conformational Preference of Substituents

For a substituted cyclohexane, the two chair conformations are often not of equal energy. Bulky substituents generally prefer to occupy the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial strain. libretexts.org

In trans-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial in one chair conformation. After a ring flip, the positions are reversed. The more stable conformation will have the larger substituent in the equatorial position. youtube.com For this compound, the morpholino and amino groups are the substituents. The relative steric bulk of these two groups would determine the preferred chair conformation. The conformation where the larger group is equatorial would be lower in energy and thus more populated at equilibrium.

Conformation

Medicinal Chemistry Research and Biological Activity of Trans 2 Morpholinocyclohexanamine Derivatives

Ligand Design and Target Interaction Studies

The journey from a basic chemical scaffold to a potential drug candidate is a meticulous process of design and refinement. For derivatives of trans-2-Morpholinocyclohexanamine, this process involves a deep understanding of how these molecules can be tailored to interact with specific biological targets.

Design Principles for Small Molecule Modulators

The design of small molecule modulators is a cornerstone of modern drug discovery. nih.govmdpi.com The fundamental principle is to create molecules that can bind to biological macromolecules, such as proteins, and alter their function in a way that produces a therapeutic effect. nih.govmdpi.com In the context of this compound, researchers apply various design strategies to optimize the compound's properties. These strategies often involve the use of computational modeling and combinatorial chemistry to explore a wide range of structural modifications. The goal is to enhance the molecule's affinity and selectivity for its intended target while minimizing off-target effects.

Interaction with Biological Macromolecules (Enzymes, Receptors)

The biological activity of this compound derivatives stems from their ability to interact with a diverse array of biological macromolecules, including enzymes and receptors. mdpi.comnih.gov These interactions are highly specific, with the three-dimensional structure of both the molecule and the target protein playing a crucial role. For instance, some derivatives have been designed to fit into the active site of an enzyme, thereby inhibiting its catalytic activity. Others may act as ligands for specific receptors, either mimicking the action of the natural ligand (agonism) or blocking it (antagonism). The trans configuration of the morpholine (B109124) and cyclohexanamine groups is often a key determinant of the binding mode and subsequent biological response.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing valuable insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov

Exploration of Substituent Effects on Biological Potency

By systematically modifying the substituents on the this compound scaffold, researchers can elucidate the key structural features required for optimal biological potency. nih.gov These studies have revealed that even minor changes to the molecule's structure can have a profound impact on its activity. For example, the addition of different functional groups to the morpholine or cyclohexanamine rings can alter the compound's electronic properties, lipophilicity, and steric profile, all of which can influence its ability to bind to its target. mdpi.com

The following table illustrates the effect of different substituents on the biological activity of a series of hypothetical this compound analogues.

CompoundSubstituent (R)TargetActivity (IC50, nM)
1a-HReceptor X500
1b-CH3Receptor X250
1c-ClReceptor X100
1d-OCH3Receptor X750

As shown in the table, the nature of the substituent 'R' has a significant impact on the compound's inhibitory concentration (IC50). A chloro (-Cl) substituent (Compound 1c) results in the highest potency, while a methoxy (B1213986) (-OCH3) group (Compound 1d) leads to a decrease in activity compared to the unsubstituted compound (1a).

Conformational Effects on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to be recognized by a biological target. The trans stereochemistry of the 2-morpholinocyclohexanamine core imparts a specific conformational preference that is often essential for biological activity. The rigidity or flexibility of the molecule, which can be influenced by the nature of its substituents, also plays a vital role. A molecule that can readily adopt the correct conformation to fit into a binding site is more likely to exhibit high potency.

Investigation of Ion Channel Modulation

Ion channels, which are pore-forming proteins that allow the passage of ions across cell membranes, are important drug targets. Some derivatives of this compound have been investigated for their ability to modulate the activity of these channels. This modulation can involve either enhancing or inhibiting the flow of ions, leading to a variety of physiological effects. The specific interaction with the ion channel is dependent on the unique structural features of the this compound analogue.

Transient Receptor Potential (TRP) Channel Biology

Transient Receptor Potential (TRP) channels are a large family of ion channels primarily located on the plasma membrane of various animal cells. elifesciences.org These channels are crucial for sensory perception, including the sensations of pain, temperature, taste, pressure, and vision. elifesciences.orgnih.gov TRP channels function as cellular sensors, responding to a wide array of physical and chemical stimuli. nih.gov

The TRP superfamily in mammals consists of 28 distinct genes, which are categorized into six subfamilies based on their sequence homology: TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), TRPML (Mucolipin), and TRPP (Polycystin). nih.gov While most TRP channels are situated on the cell surface and allow the influx of cations like sodium and calcium, a subset, such as the TRPML channels, are found on organellar membranes like those of endolysosomes. nih.gov

TRP channels were first identified in the fruit fly Drosophila in a mutant strain that exhibited a transient response to light, leading to their name. nih.gov They are tetrameric structures, with each of the four subunits containing six transmembrane helices and intracellular N- and C-termini. elifesciences.org The activation of these channels can be triggered by various mechanisms, including G protein-coupled receptors and receptor tyrosine kinases. nih.gov For instance, TRPV1, a well-studied member of the TRPV subfamily, is activated by stimuli such as capsaicin (B1668287) (the active component of chili peppers), heat above 42°C, and protons. nih.gov

TRPML3 and TRPML2 Channel Function Modulation

The TRPML (mucolipin) subfamily of TRP channels, which includes TRPML1, TRPML2, and TRPML3, are primarily localized to intracellular vesicles involved in endocytosis and exocytosis. nih.gov While the functions of TRPML1 and TRPML3 are relatively well-understood, the role of TRPML2 is less characterized. e3s-conferences.org

TRPML2 is predominantly expressed in lymphoid organs and the kidney. e3s-conferences.org Its expression is significantly upregulated in macrophages upon the activation of Toll-like receptors (TLRs), suggesting a role in the innate immune response. nih.gove3s-conferences.org Studies have shown that TRPML2 is involved in chemokine trafficking and secretion from macrophages. elifesciences.org A selective agonist of TRPML2, known as ML2-SA1, has been shown to directly stimulate the release of the chemokine CCL2 from macrophages and promote macrophage migration. elifesciences.org Endogenous TRPML2 is found in early and recycling endosomes. elifesciences.org

TRPML3 is mainly expressed in the sensory hair cells of the cochlea and vestibule, as well as in melanocytes. elifesciences.org It plays a role in endocytosis, membrane trafficking, and autophagy. nih.gov Both TRPML2 and TRPML3 can be activated by phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). elifesciences.org

While research has identified synthetic activators for TRPML channels, such as ML-SA1 which activates all three human TRPML isoforms, there is currently no published scientific literature that specifically describes the modulation of TRPML2 or TRPML3 channels by this compound or its close derivatives. elifesciences.org The development of isoform-selective modulators remains an active area of research to better understand the specific physiological roles of each TRPML channel.

Anti-parasitic Activity

Activity against Trypanosoma brucei

Trypanosoma brucei is a protozoan parasite responsible for causing African trypanosomiasis, also known as sleeping sickness in humans and nagana in animals. nih.gov This parasite is transmitted by the tsetse fly and has a complex life cycle involving morphological changes as it moves between the insect vector and mammalian host. e3s-conferences.org A key feature of T. brucei is its ability to evade the host's immune system through a process called antigenic variation, where it periodically changes its variant surface glycoproteins (VSGs). nih.gov

Current treatments for African trypanosomiasis face challenges such as toxicity and the emergence of drug resistance. e3s-conferences.org Therefore, there is a continuous search for new and more effective trypanocidal agents. Research has explored various chemical scaffolds for their activity against T. brucei. For instance, some phytochemicals and their derivatives have shown promise in laboratory studies. e3s-conferences.org

However, there is no specific data available in the current scientific literature detailing the activity of this compound or its derivatives against Trypanosoma brucei. The morpholine scaffold itself is present in a variety of biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications. unc.edu

Selectivity Profile in Parasitic Models

The development of effective anti-parasitic drugs requires not only potent activity against the target parasite but also high selectivity to minimize toxicity to the host. This involves screening compounds against the parasite and comparing the effective concentration to the concentration that causes toxicity in mammalian cells.

While various morpholine-containing compounds have been synthesized and evaluated for a range of biological activities, including as potential anticancer and anti-inflammatory agents, specific data on the selectivity profile of this compound in parasitic models is not available in the published literature. nih.govnih.gov The evaluation of a compound's selectivity is a critical step in the drug discovery process, and the absence of such data for this compound means its potential as a selective anti-parasitic agent remains undetermined.

Opioid Receptor Modulation Studies

Kappa-Opioid Receptor Agonism

The kappa-opioid receptor (KOR) is a member of the opioid receptor family that also includes the mu- and delta-opioid receptors. nih.gov KOR agonists have been investigated for their potential as analgesics with a lower risk of addiction compared to mu-opioid receptor agonists like morphine. nih.govnih.gov However, the clinical development of KOR agonists has been hampered by side effects such as dysphoria, sedation, and hallucinations. nih.gov

Research into the medicinal chemistry of KOR agonists has explored various chemical scaffolds. One such area of investigation has been on derivatives of N-[(2-aminocyclohexyl)aryl]acetamide. nih.gov Structure-activity relationship (SAR) studies on this class of compounds have provided insights into the structural features that contribute to high affinity and selectivity for the KOR. nih.gov

These studies have shown that the trans stereochemistry of the 1,2-disubstituted cyclohexane (B81311) ring is crucial for potent KOR agonism. The nature of the substituent on the amine and the type of aromatic group attached to the acetamide (B32628) are also key determinants of activity and selectivity. For instance, replacement of the pyrrolidine (B122466) ring in the prototype agonist PD117302 with other cyclic amines has been explored to optimize the pharmacological profile. nih.gov

While this compound itself has not been extensively profiled as a KOR agonist in the available literature, its core structure is closely related to the N-[(2-aminocyclohexyl)aryl]acetamide series. The morpholine moiety is a common substituent in medicinal chemistry, often introduced to improve the physicochemical and pharmacokinetic properties of a compound. The SAR data from related N-substituted-2-aminocyclohexane derivatives provide a strong rationale for the potential of this compound derivatives to exhibit KOR agonism.

Table 1: Kappa-Opioid Receptor Binding Affinities of Selected N-[(2-aminocyclohexyl)aryl]acetamide Derivatives

CompoundR-group on AmineAryl GroupKappa Ki (nM)Mu/Kappa Selectivity
PD117302N-methyl-2-(1-pyrrolidinyl)benzo[b]thiophene-4-acetamide0.25>1000
Compound 14N-methyl-2-[3-(hydroxymethyl)-1-pyrrolidinyl]benzo[b]furanacetamide-244
Compound 32N-methyl-2-(1-pyrrolidinyl)4,5-dimethoxy-benzo[b]thiophene-4-acetamide16-
Compound 39N-methyl-2-(1-pyrrolidinyl)benzo[b]furanacetamide4.2780

Data adapted from published research on N-[(2-aminocyclohexyl)aryl]acetamide derivatives. nih.gov

Stereoisomeric Effects on Opioid Activity

The stereochemistry of this compound derivatives plays a critical role in their activity at opioid receptors. Studies on analogous compounds, such as the U-47700 series of synthetic opioids, have demonstrated that the spatial arrangement of substituents on the cyclohexane ring significantly impacts both receptor affinity and selectivity. unica.it The trans-1,2-diaminocyclohexane scaffold is a key structural feature in these and other opioid ligands. researchgate.netsynthesiswithcatalysts.com

Specifically, for compounds related to U-47700, the trans-(1R,2R) stereoisomer is considerably more potent as a mu-opioid receptor (MOR) agonist than the trans-(1S,2S) stereoisomer. unica.it For instance, one study found the EC50 value for the (1R,2R) isomer to be 8.8 nM, while the (1S,2S) isomer had an EC50 of approximately 1 µM, indicating a significant drop in potency. unica.it This highlights the importance of the specific chirality for effective interaction with the opioid receptor binding pocket. Molecular modeling suggests that the cyclohexane ring is involved in crucial interactions within a hydrophobic region of the receptor. unica.it

Further modifications to the core structure can lead to shifts in receptor selectivity. For example, the development of U-50488, which is also based on a trans-cyclohexanediamine core, resulted in a compound with high selectivity for the kappa-opioid receptor (KOR) over the MOR. unica.it However, alterations in stereochemistry, such as the use of cis isomers, can lead to a complete loss of affinity for KOR and a gain in affinity for other receptor systems. unica.it

This stereochemical sensitivity is a common theme in opioid pharmacology. The rigid structure of morphine has long served as a template for understanding the three-dimensional requirements for opioid receptor binding. nih.gov Even in more flexible molecules, the relative spatial orientation of key pharmacophoric elements, such as an aromatic ring and a nitrogen-containing heterocycle, is crucial for activity. nih.gov In the case of this compound derivatives, the specific trans configuration of the amine and morpholine groups on the cyclohexane ring, along with the absolute stereochemistry of the chiral centers, dictates the precise fit into the opioid receptor and, consequently, the biological response.

Interactive Data Table: Stereoisomeric Effects on Mu-Opioid Receptor Activity

Compound/IsomerReceptorActivity (EC50)Potency Comparison
trans-(1R,2R)-U-47700 analogMOR8.8 nMHigh Potency
trans-(1S,2S)-U-47700 analogMOR~1 µMLow Potency

Probe Development for Biological Systems

The structural backbone of this compound, combining a cyclohexane ring with a morpholine moiety, makes it an interesting scaffold for the development of chemical probes. acs.orgnih.gov These probes are valuable tools for studying complex biological systems. rsc.org

Chemical Probe Design and Synthesis

The synthesis of chemical probes based on a this compound framework has been documented, particularly in the context of developing modulators for ion channels. nih.gov The synthesis often starts from cyclohexene (B86901) oxide, which undergoes sequential ring-opening reactions to install the desired amine and morpholine groups in a trans configuration. arkat-usa.org For instance, a detailed synthesis of this compound has been reported as part of a campaign to identify agonists for Transient Receptor Potential (TRP) channels. nih.gov

To function as a probe, the core molecule can be functionalized with various reporter groups. Common strategies in the broader field of probe development that could be applied to this scaffold include:

Fluorescent Labeling: A fluorophore can be attached to the core structure. This allows for the visualization of the probe's location within cells and tissues using techniques like fluorescence microscopy. nih.govacs.orgrsc.org The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly impair the binding affinity or selectivity of the parent molecule. nih.gov

Biotinylation: The addition of a biotin (B1667282) tag allows for the detection and isolation of the probe's biological targets through the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. nih.govnih.gov This is a powerful method for identifying receptor-ligand interactions and for purifying receptor complexes. nih.gov

The morpholine group itself is a common feature in CNS-active compounds, where it can serve to modulate pharmacokinetic properties or act as a scaffold to correctly orient other functional groups. acs.orgnih.gov This inherent drug-like character makes the this compound scaffold a promising starting point for creating probes with good cellular permeability and target engagement.

Application in Ion Channel Biology and Cellular Pathways

Probes derived from the this compound scaffold have been successfully used to investigate ion channel biology. Specifically, a probe based on this structure, ML123, was identified as a potent agonist of the TRPML3 ion channel. nih.gov TRP channels are involved in a variety of physiological processes, and their dysfunction is linked to several diseases. nih.gov The development of selective agonists like ML123 provides a valuable tool to study the roles of TRPML2 and TRPML3 in cellular pathways, such as intracellular membrane transport. nih.gov

By using probes like those derived from this compound, researchers can investigate the complex interplay between receptor activation and downstream cellular events. These tools can help to elucidate the specific signaling pathways involved in the actions of both endogenous and exogenous ligands, contributing to a deeper understanding of neuronal function and the mechanisms of action of various drugs. nih.gov

Computational Approaches in Trans 2 Morpholinocyclohexanamine Analysis

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in structure-based drug design. researchgate.net They allow scientists to visualize the three-dimensional structure of a ligand, such as trans-2-Morpholinocyclohexanamine, and predict how it might bind to a biological target, typically a protein or enzyme. nih.gov

The process begins with generating a 3D conformation of the ligand. This is followed by identifying a potential biological target. Given that morpholine-containing compounds have shown activity in the central nervous system (CNS) and as kinase inhibitors, a relevant target for this compound could be a receptor like the serotonin (B10506) 5-HT2A receptor or an enzyme such as a Phosphoinositide 3-kinase (PI3K). sci-hub.senih.gov

Molecular docking simulations are then performed using software like AutoDock, Glide, or GOLD. nih.gov These programs place the ligand into the active site of the target protein and evaluate numerous possible binding poses. A scoring function then ranks these poses based on the calculated binding affinity, which estimates the strength of the interaction. researchgate.netnih.gov The most favorable poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. acs.org

For instance, a hypothetical docking study of this compound with a serotonin receptor might show the morpholine's oxygen atom acting as a hydrogen bond acceptor, while the cyclohexane (B81311) ring engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hypothetical Docking Results for this compound with a Target Protein

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Serotonin 5-HT2A Receptor-8.5Asp155, Ser242Hydrogen Bond
Phe339, Trp336Hydrophobic (π-π stacking)
PI3Kγ-7.9Val882, Lys833Hydrogen Bond
Trp812, Met804Hydrophobic Interaction

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into a molecule's electronic properties, which govern its stability, reactivity, and interactions. researchgate.net For this compound, these calculations would be used to determine its most stable three-dimensional geometry and to map its electron density distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated, which visualizes the regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack and for forming intermolecular interactions like hydrogen bonds.

Hypothetical Quantum Chemical Properties of this compound

Calculated PropertyValueSignificance
HOMO Energy-6.2 eVRegion of electron donation (nucleophilicity)
LUMO Energy1.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap7.7 eVIndicates high chemical stability
Dipole Moment2.1 DebyeMeasures molecular polarity
Electrostatic PotentialMin: -0.04 a.u. (near Morpholine (B109124) O), Max: +0.03 a.u. (near Amine H)Predicts sites for non-covalent interactions

Prediction of Pharmacological and Biochemical Interactions

Before a compound can be considered for development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. Computational models are widely used to predict these properties early in the discovery process, saving time and resources.

For this compound, various in silico tools can predict properties such as oral bioavailability, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes or toxicity channels like the hERG potassium channel. The morpholine moiety is often added to molecules to improve their pharmacokinetic profiles, such as increasing solubility and metabolic stability. nih.govnih.gov Predictive models would assess whether the combination of the morpholine and cyclohexanamine scaffolds results in a favorable ADMET profile. These predictions are based on large datasets of known drugs and their properties, often using Quantitative Structure-Activity Relationship (QSAR) models.

Hypothetical ADMET Profile for this compound

Pharmacokinetic PropertyPredicted Value/ClassificationImplication
Oral BioavailabilityHighGood absorption after oral administration
Blood-Brain Barrier (BBB) PermeabilityHighPotential for CNS activity nih.gov
CYP2D6 InhibitionLow RiskLow potential for drug-drug interactions
hERG InhibitionLow RiskLow risk of cardiotoxicity
Aqueous SolubilityGoodFavorable for formulation

Machine Learning Applications in Drug Discovery for this compound Derivatives

Machine learning (ML) is transforming drug discovery by enabling the analysis of vast chemical and biological datasets to identify promising candidates and design new ones. frontiersin.orgnih.gov In the context of this compound, ML models could be employed in several ways.

First, a classification model could be trained to predict the "drug-likeness" of derivatives based on their structural features. nih.govmdpi.com Such models learn the complex patterns that distinguish successful drugs from other chemical compounds. Second, ML-based QSAR models can be developed to predict the biological activity of a series of this compound derivatives against a specific target. By training on a set of known active and inactive compounds, the model can then predict the activity of novel, unsynthesized derivatives.

Furthermore, generative ML models can design new derivatives from scratch. These models can be optimized to produce structures that are predicted to have high target affinity and favorable ADMET properties, guiding synthetic chemistry efforts toward the most promising candidates.

Hypothetical ML-Predicted Activity for this compound Derivatives

DerivativeModification on Cyclohexane RingPredicted pIC50 (Target: 5-HT2A)Predicted Drug-Likeness Score
1 (Parent)None6.80.85
24-Fluoro7.20.88
34-Hydroxy6.50.79
44-Methyl6.90.86

Catalytic Applications of Trans 2 Morpholinocyclohexanamine and Its Derivatives

Organocatalysis Utilizing Morpholinocyclohexanamine Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on chiral amines and their derivatives to induce stereoselectivity. The trans-1,2-diaminocyclohexane backbone is a privileged scaffold in this area, known for its rigid and predictable conformational behavior, which is crucial for effective stereochemical control. Derivatives of this backbone have been successfully employed in a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. However, specific studies detailing the use of the trans-2-Morpholinocyclohexanamine structure as a primary organocatalyst are not readily found in peer-reviewed journals.

Asymmetric Catalysis with Chiral this compound Ligands

The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds. Chiral diamines are frequently used as ligands due to their strong coordination to metal centers and the effective transfer of chirality to the catalytic process. While the general class of trans-1,2-diaminocyclohexane derivatives is a staple in this field, forming highly effective catalysts with metals like rhodium, ruthenium, and palladium for reactions such as asymmetric hydrogenation and transfer hydrogenation, the specific application of this compound in this context is not well-documented. The potential for the morpholine (B109124) and amine functionalities to act as bidentate or monodentate ligands exists, but detailed investigations into the performance of such complexes are not prevalent in the literature.

Dual Catalysis Systems Incorporating Morpholinocyclohexanamine Components

Dual catalysis, where two distinct catalytic cycles operate synergistically, has emerged as a powerful tool for novel bond formations. These systems can involve various combinations of catalysts, including photoredox catalysts and transition metal complexes.

Photoredox Catalysis Combinations

Photoredox catalysis utilizes light energy to initiate single-electron transfer processes, generating highly reactive intermediates. The combination of photoredox catalysts with chiral organocatalysts or transition metal complexes allows for enantioselective reactions that are otherwise difficult to achieve. In principle, a chiral amine like this compound could be employed as a co-catalyst or ligand in such a system. However, there is a lack of specific published research demonstrating the use of this compound in dual photoredox catalytic cycles.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Chiral ligands are crucial for rendering these reactions asymmetric. While a vast number of chiral ligands have been developed for nickel-catalyzed cross-couplings, including those based on diamine scaffolds, specific reports on the application of this compound as a ligand in these reactions are not found in the current body of scientific literature.

Role in Transmetalation Processes

Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many cross-coupling reactions. The ligand environment around the metal centers can significantly influence the rate and efficiency of this process. While ligands containing amine functionalities can modulate the electronic and steric properties of the metal, thereby impacting transmetalation, there are no specific studies that investigate the role of this compound in facilitating or directing transmetalation events in catalytic cycles.

Advanced Material Science Applications of Trans 2 Morpholinocyclohexanamine

Incorporation into Polymeric Materials

There is currently no specific data or research in the accessible scientific literature that details the incorporation of trans-2-Morpholinocyclohexanamine as a monomer or additive in the synthesis of polymeric materials. The chemical structure of this compound, featuring a primary amine and a tertiary amine on a cyclohexane (B81311) backbone, suggests its potential utility as a monomer in the synthesis of polyamides or polyurethanes, or as a curing agent for epoxy resins. The primary amine group could react with carboxylic acids, acyl chlorides, or isocyanates to form the polymer backbone, while the bulky morpholino-cyclohexyl group would influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. However, no studies demonstrating these specific applications have been identified.

Functional Materials Design and Synthesis

Consistent with the sections above, there is a lack of published research on the use of this compound in the design and synthesis of functional materials. While related compounds, such as other cyclohexanediamine (B8721093) derivatives, have been used to create chiral ligands for catalysis or as building blocks for materials with specific optical or electronic properties, the application of the title compound in these areas remains undocumented. The potential for this molecule to contribute to functional materials, for instance by acting as a precursor for chiral catalysts or as a component in materials with specific surface properties, is yet to be explored in the available scientific literature.

Future Directions and Interdisciplinary Research with Trans 2 Morpholinocyclohexanamine

Integration of Synthetic Chemistry with Biological Screening

A pivotal future direction lies in the seamless integration of synthetic chemistry with high-throughput biological screening to identify novel bioactive compounds. The synthesis of morpholine (B109124) derivatives is versatile, often starting from accessible precursors like vicinal amino alcohols, oxiranes, or aziridines. researchgate.net These synthetic pathways allow for the systematic creation of compound libraries with diverse substitutions on the morpholine and cyclohexanamine rings.

One notable example is the synthesis and screening of trans-2-Morpholinocyclohexanamine itself. In a campaign to identify modulators of Transient Receptor Potential (TRP) channels, the compound was synthesized and subsequently identified as an agonist for TRPML3 and TRPML2 channels through a high-throughput screening process that measured intracellular calcium mobilization. nih.gov This discovery highlights a key strategy: synthesizing specific stereoisomers and screening them against a panel of biological targets to uncover novel activities.

Further research exemplifies this integrated approach:

Antimicrobial Agents: Novel 4-(2-chloroacetyl) morpholine derivatives have been synthesized and screened for their antibacterial activity, demonstrating the potential of this scaffold in developing new anti-infective agents. jocpr.com

Anticancer Agents: In a recent study, a series of morpholine-acetamide derivatives were designed, synthesized, and evaluated for their anticancer potential. nih.gov The screening revealed significant inhibitory activity against ovarian cancer cell lines, underscoring the value of the morpholine scaffold in oncology. nih.gov

Enzyme-Catalyzed Synthesis: Innovative methods using enzymes like laccase from Myceliophthora thermophila have been employed to synthesize novel morpholine-substituted aromatics. nih.gov Subsequent screening of these compounds revealed low to moderate antibacterial and antifungal activity, showcasing the power of combining biocatalysis with biological evaluation. nih.gov

Table 1: Examples of Synthesized Morpholine Derivatives and Their Screened Biological Activities

Derivative ClassSynthesis HighlightBiological Target/ScreenObserved ActivityReference
This compoundMesylation of the corresponding amino alcohol followed by cyclization.TRPML3/TRPML2 ion channelsAgonist activity nih.gov
Morpholine-Acetamide DerivativesReaction of 2-chloro-1-(morpholin-4-yl) ethanone (B97240) with various amines.Ovarian cancer cell line (ID8), Carbonic Anhydrase, HIF-1αSignificant inhibition of cancer cell proliferation and enzyme activity. nih.gov
4-(2-Chloroacetyl) Morpholine DerivativesReaction of morpholine with chloroacetyl chloride, followed by substitution with aminobenzothiazoles.Antibacterial screeningIdentified new compounds with potential antibacterial properties. jocpr.com
Morpholine-Substituted AromaticsLaccase-catalyzed cross-linking of morpholines with para-dihydroxylated substrates.Antibacterial, antifungal, and cytotoxic activityLow to moderate growth inhibition against several bacterial and yeast strains. nih.gov

Advancements in Computational Drug Design Methodologies

Computational methods are becoming indispensable for accelerating the discovery and optimization of morpholine-based drug candidates. These methodologies offer insights into molecular interactions that are difficult to discern through experimental techniques alone.

Molecular docking studies, for instance, were crucial in understanding how newly synthesized morpholine-acetamide derivatives act as potent anti-tumor agents. nih.gov By modeling the interactions between the compounds and the active site of carbonic anhydrase, researchers could rationalize the observed inhibitory activity and structure-activity relationships (SAR). nih.gov Specifically, compounds with significant inhibitory effects on carbonic anhydrase and the ovarian cancer cell line ID8 were identified, with their efficacy comparable to standard treatments. nih.gov

Future advancements in this area will likely involve:

Enhanced Predictive Models: Utilizing machine learning and artificial intelligence to build more accurate predictive models for the biological activity and pharmacokinetic properties of novel morpholinocyclohexanamine analogs.

Target-Specific Design: Computational studies focused on specific molecular targets, such as the mTOR kinase, have shown that introducing substituents on the morpholine ring can improve selectivity and brain penetrance for CNS drug candidates. nih.gov

Reaction Optimization: Computational analysis can also be used to understand and predict the efficiency of catalysts used in synthesizing these molecules. Studies have disclosed the transition states of reactions, explaining why certain morpholine-based organocatalysts are highly effective despite the known limitations of the morpholine ring in enamine catalysis. frontiersin.org

Exploration of Novel Therapeutic Areas for Morpholinocyclohexanamine Scaffolds

The morpholine scaffold is a versatile building block for therapeutic agents targeting a wide array of diseases. e3s-conferences.org While its presence in anticancer, anti-inflammatory, and antimicrobial agents is well-documented, future research is set to explore uncharted therapeutic landscapes. e3s-conferences.orgresearchgate.net

The identification of this compound as an agonist of TRPML2 and TRPML3 channels opens a new avenue for investigation. nih.gov These channels are implicated in the intracellular transport of membranes and proteins and are linked to hearing biology, suggesting potential applications in treating certain genetic disorders and auditory conditions. nih.gov

Other promising areas for exploration include:

Central Nervous System (CNS) Disorders: The morpholine moiety is found in several approved CNS drugs. nih.gov Its ability to improve metabolic profiles and bioavailability makes it an attractive component for designing novel treatments for depression, anxiety, and neurodegenerative diseases like Alzheimer's, where morpholine-containing compounds have been investigated as inhibitors of γ-secretase or δ-secretase. nih.gov

Oncology: Beyond general cytotoxicity, specific morpholine derivatives are being developed as inhibitors of key cancer-related enzymes. The demonstrated inhibition of carbonic anhydrase and Hypoxia-inducible factor-1 (HIF-1) by morpholine-acetamide derivatives points to their potential as targeted cancer therapies. nih.gov

Rare and Neglected Diseases: The synthetic tractability of the morpholinocyclohexanamine scaffold makes it suitable for developing drugs against a variety of pathogens, including those responsible for neglected tropical diseases.

Development of Innovative Catalytic Systems

Innovation in catalysis is crucial for the efficient, sustainable, and stereoselective synthesis of complex molecules like this compound. Future research is focused on creating novel catalytic systems that offer greater control over chemical transformations.

One significant area of development is in asymmetric organocatalysis. Recently, a new class of organocatalysts based on a β-morpholine amino acid structure was synthesized. frontiersin.org Despite the generally low reactivity of morpholine-enamines, these catalysts proved highly efficient in promoting the 1,4-addition reaction between aldehydes and nitroolefins, yielding products with excellent yields and stereoselectivity. frontiersin.org This success challenges previous assumptions and opens the door to a wider application of morpholine-based catalysts.

Other innovative catalytic approaches include:

Biocatalysis: The use of enzymes, such as laccase, provides a green and efficient method for creating morpholine derivatives under mild conditions using atmospheric oxygen as the oxidant. nih.gov This approach avoids harsh reagents and can lead to novel structures with interesting biological activities. nih.gov

Bimetallic Catalysis: Synergistic bimetallic catalysis represents another frontier. In some systems, substrates containing a morpholine group have been successfully used in highly selective transformations, such as the reductive propargylic sulfinamidation, to create chiral molecules. acs.org

Polymer Catalysis: Morpholine derivatives like cis-2,6-dimethylmorpholine (B33440) are used as catalysts in the production of polymers such as polyurethanes, highlighting their role in industrial chemical processes. openpr.com

Expanding Applications in Materials Science

While the primary focus for morpholine derivatives has been in pharmaceuticals, their unique chemical properties also position them for applications in materials science. The morpholine moiety can impart specific characteristics to polymers and other advanced materials.

Future prospects in this domain include:

Advanced Polymers: Morpholine derivatives are poised for use as curing agents, stabilizers, and cross-linking agents in the manufacturing of polymers and resins. e3s-conferences.org This can lead to the development of advanced materials with superior mechanical and thermal properties. e3s-conferences.org

Specialty Coatings and Formulations: The stability and reactivity of certain morpholine derivatives make them suitable for use in specialty coatings and other chemical formulations where precise control over properties is required. openpr.com

Functional Materials: Although specific applications for this compound in materials science are not yet established, the ability of the amine and morpholine groups to participate in hydrogen bonding and other non-covalent interactions could be exploited to create functional materials, such as sensors or stimuli-responsive polymers. The broader class of synthetic polymers containing moieties capable of hydrogen bonding is an active area of research for modifying material properties. google.com

Q & A

Basic: What experimental methodologies are recommended for synthesizing trans-2-Morpholinocyclohexanamine with high enantiomeric purity?

To ensure high enantiomeric purity, researchers should employ stereoselective synthesis techniques such as asymmetric catalysis or chiral resolution. Key steps include:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials or catalysts (e.g., Evans oxazolidinones) to control stereochemistry.
  • Chromatographic Separation : Utilize chiral stationary phases in HPLC or SFC for post-synthesis purification .
  • Spectroscopic Validation : Confirm stereochemistry via 1H^1H-NMR coupling constants and X-ray crystallography for unambiguous assignment .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in detail to enable replication, adhering to journal guidelines for experimental sections .

Basic: How should researchers characterize the physicochemical properties of this compound?

A multi-technique approach is critical:

  • Purity Assessment : Combine GC-MS (for volatile impurities) and LC-TOF-MS (for non-volatile contaminants) .
  • Solubility/Stability : Perform pH-dependent solubility studies (e.g., shake-flask method) and accelerated stability testing under varying temperatures and humidity.
  • Stereochemical Analysis : Use polarimetry and circular dichroism (CD) to verify enantiopurity .
  • Data Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) to identify discrepancies .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Contradictions often arise from variability in experimental design or compound purity. Mitigation strategies include:

  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay type, cell lines, dosing protocols) .
  • Standardized Assays : Replicate key studies using rigorously validated protocols (e.g., NIH guidelines for in vitro toxicity screening).
  • Batch Characterization : Re-analyze historical samples for purity/stereochemistry to rule out degradation or isomerization artifacts .
  • Hypothesis-Driven Revisions : Propose mechanistic studies (e.g., molecular docking or knock-out models) to test conflicting hypotheses .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to CNS targets?

Combine in silico methods with experimental validation:

  • Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina to model interactions with serotonin/dopamine receptors. Validate with mutagenesis studies.
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability under physiological conditions.
  • QSAR Models : Develop quantitative structure-activity relationship models using datasets curated from ChEMBL or PubChem .
  • Cross-Disciplinary Collaboration : Partner with structural biologists to integrate cryo-EM data for target refinement .

Advanced: How should researchers design a study to investigate the metabolic fate of this compound in vivo?

Key considerations for robust metabolic profiling:

  • Isotope Labeling : Synthesize 13C^{13}C- or 2H^{2}H-labeled analogs to track metabolites via LC-HRMS .
  • Model Selection : Use transgenic rodents or humanized liver models to approximate human metabolism.
  • Tissue Distribution : Employ MALDI-TOF imaging to map compound localization in brain/liver tissues.
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including IACUC or IRB approvals .

Basic: What are the best practices for ensuring reproducibility in this compound research?

  • Detailed Protocols : Publish step-by-step synthesis and characterization methods in supplementary materials .
  • Open Data : Share raw NMR/LC-MS spectra via repositories like Zenodo or Figshare.
  • Collaborative Validation : Engage independent labs to replicate key findings before publication .
  • Negative Controls : Include controls for isomerization (e.g., stability under assay conditions) .

Advanced: How can researchers investigate the stereochemical influence of this compound on off-target effects?

  • Comparative Assays : Test both enantiomers in parallel against a panel of GPCRs/kinases.
  • Structural Biology : Co-crystallize the compound with off-target proteins to identify binding motifs.
  • Machine Learning : Train models on enantiomer-specific toxicity data from Tox21 or FDA databases .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways differentially modulated by enantiomers .

Basic: What analytical techniques are critical for verifying the absence of cis-isomer contamination in this compound samples?

  • Chiral HPLC : Employ columns like Chiralpak IG-3 with UV detection at 254 nm.
  • Vibrational Spectroscopy : Compare experimental and DFT-calculated IR/Raman spectra for isomer differentiation .
  • NMR NOE : Observe nuclear Overhauser effects to confirm spatial arrangement of morpholino and amine groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.